molecular formula C9H11FN2O3S B12929955 tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Cat. No.: B12929955
M. Wt: 246.26 g/mol
InChI Key: KZENAOCEZDOWHQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is an organic compound with the molecular formula C9H11FN2O3S It is a derivative of carbamic acid and contains a thiazole ring substituted with a fluoro and formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-5-formylthiazole. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, facilitating its nucleophilic attack on the thiazole derivative. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The fluoro and formyl groups play a crucial role in its binding affinity and specificity towards the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is unique due to the presence of both fluoro and formyl groups on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluoro group enhances its stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C9H11FN2O3S

Molecular Weight

246.26 g/mol

IUPAC Name

tert-butyl N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C9H11FN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)

InChI Key

KZENAOCEZDOWHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)F

Origin of Product

United States

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